Diethylene Glycol

Catalog No.
S2694776
CAS No.
25322-68-3
M.F
C4H10O3
C4H10O3
(CH2CH2OH)2O
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene Glycol

CAS Number

25322-68-3

Product Name

Diethylene Glycol

IUPAC Name

2-(2-hydroxyethoxy)ethanol

Molecular Formula

C4H10O3
C4H10O3
(CH2CH2OH)2O

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2

InChI Key

MTHSVFCYNBDYFN-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Immiscible with toluene, petroleum, linseed or castor oil
Soluble in chloroform
Soluble in ethanol, ethyl ether
Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride
Solubility in water: miscible

Canonical SMILES

C(CO)O

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Diethylene glycol is a hydroxyether.

Diethylene Glycol (DEG) is a linear, aliphatic diol characterized by a central ether linkage and two primary hydroxyl groups. Positioned between monoethylene glycol (MEG) and triethylene glycol (TEG) in molecular weight, DEG offers a critical balance of physical and chemical properties for industrial procurement. With a boiling point of approximately 245°C and a dynamic viscosity of 35.7–38.7 mPa.s at 20°C, it provides significantly higher thermal stability than MEG and better processability than TEG. The presence of the central ether bond imparts inherent flexibility to downstream polymer chains, making DEG a foundational precursor in the synthesis of unsaturated polyester resins (UPRs), polyurethanes, and plasticizers where both high reactivity and material elasticity are paramount[1].

Substituting Diethylene Glycol with closely related glycols compromises either process efficiency or final material performance. Replacing DEG with Monoethylene Glycol (MEG) in high-temperature esterification leads to evaporative stoichiometric losses due to MEG's significantly lower boiling point (197.3°C), while also yielding brittle, highly crystalline polymers lacking the flexibility provided by DEG's ether linkage. Conversely, substituting DEG with Triethylene Glycol (TEG) introduces excessive viscosity (~52 mPa.s), complicating pumping and blending in resin formulations, and unnecessarily increases raw material costs. Furthermore, attempting to use Propylene Glycol (PG) in polyurethane synthesis drastically slows reaction kinetics, as PG contains a less reactive secondary hydroxyl group, whereas DEG’s dual primary hydroxyls ensure rapid, uniform chain extension [1].

Thermal Stability and Volatility Control in High-Temperature Synthesis

During the synthesis of polyester resins, reactor temperatures frequently exceed 200°C. Monoethylene glycol (MEG) boils at 197.3°C, leading to significant evaporative loss and stoichiometric imbalance if used without pressurized systems. Diethylene Glycol (DEG) provides a boiling point of 245°C, allowing it to remain stable in the liquid phase during high-temperature polycondensation. This ~48°C thermal advantage prevents precursor loss and ensures predictable molecular weight growth in the final resin[1].

Evidence DimensionBoiling Point / Thermal Stability Threshold
Target Compound DataDiethylene Glycol (DEG): 245°C
Comparator Or BaselineMonoethylene Glycol (MEG): 197.3°C
Quantified Difference~48°C higher boiling point, drastically reducing volatility.
ConditionsStandard atmospheric pressure (101.3 kPa) during esterification.

Prevents raw material evaporation and stoichiometric drift during high-temperature resin synthesis, ensuring reliable batch-to-batch polymer yields.

Reactivity Kinetics in Polyurethane Chain Extension

The hydroxyl configuration of a diol strictly dictates its reactivity with isocyanates in polyurethane production. Propylene Glycol (PG) possesses one primary and one secondary hydroxyl group, which leads to asymmetric, slower reaction kinetics. Diethylene Glycol features two highly reactive primary hydroxyl groups, resulting in significantly faster and more uniform urethane linkage formation. This structural advantage reduces required reactor dwell times and lowers the activation energy needed for complete polymerization compared to PG-based formulations [1].

Evidence DimensionHydroxyl Reactivity Profile
Target Compound DataDiethylene Glycol: Two primary hydroxyl groups
Comparator Or BaselinePropylene Glycol: One primary, one secondary hydroxyl group
Quantified DifferenceSymmetrical primary hydroxyls yield substantially faster isocyanate reaction rates.
ConditionsPolyurethane chain extension and prepolymer synthesis.

Accelerates production cycle times and reduces energy consumption by enabling lower reactor temperatures during polyurethane manufacturing.

Polymer Flexibility and Elongation Performance in UPRs

The mechanical properties of Unsaturated Polyester Resins (UPRs) are heavily influenced by the diol backbone. Resins synthesized with MEG tend to be highly crystalline and rigid. In contrast, the central ether linkage in Diethylene Glycol interrupts polymer packing, drastically reducing crystallinity and imparting inherent flexibility. Studies demonstrate that UPR formulations utilizing DEG can achieve remarkable elongation at break (exceeding 180% in specific modified systems), providing superior impact resistance and flexural fatigue tolerance compared to standard MEG-based rigid resins [1].

Evidence DimensionPolymer Flexibility (Elongation at Break)
Target Compound DataDEG-based UPRs: High flexibility, >180% elongation in optimized systems
Comparator Or BaselineMEG-based UPRs: High rigidity, low elongation
Quantified DifferenceSignificant increase in elongation and impact resistance due to ether-linkage flexibility.
ConditionsCured unsaturated polyester resin mechanical testing.

Essential for procuring precursors for impact-resistant composites, flexible coatings, and structural adhesives where brittleness causes failure.

Viscosity Optimization for Industrial Formulation Handling

While heavier glycols offer high boiling points, their viscosity can hinder processability. Triethylene Glycol (TEG) has a dynamic viscosity of approximately 49–52.8 mPa.s at 20°C, which can require heated lines for efficient pumping and blending. Diethylene Glycol provides a lower dynamic viscosity of 35.7–38.7 mPa.s at 20°C. This ~25-30% reduction in viscosity makes DEG significantly easier to handle, meter, and mix in large-scale plasticizer and resin formulations, without sacrificing the low-volatility benefits required for stable processing [1].

Evidence DimensionDynamic Viscosity at 20°C
Target Compound DataDiethylene Glycol: 35.7 - 38.7 mPa.s
Comparator Or BaselineTriethylene Glycol: 49.0 - 52.8 mPa.s
Quantified Difference~25-30% lower viscosity.
ConditionsStandard handling and pumping conditions at 20°C.

Lowers pumping energy requirements and improves blending homogeneity in large-scale industrial formulations.

Flexible Unsaturated Polyester Resins (UPRs) for Composites

DEG is the preferred diol for manufacturing UPRs destined for marine, automotive, and construction composites. Its ether linkage imparts the necessary flexibility and impact resistance that MEG cannot provide, preventing micro-cracking in fiberglass-reinforced plastics under dynamic loads[1].

High-Efficiency Polyurethane Elastomers and Foams

Due to its dual primary hydroxyl groups, DEG serves as a superior chain extender in polyurethane synthesis compared to propylene glycol. It ensures rapid, uniform reactivity with diisocyanates, making it ideal for producing flexible foams, durable shoe soles, and industrial elastomers with optimized cycle times [2].

High-Temperature Industrial Heat Transfer Fluids

For closed-loop cooling systems operating above the thermal limits of standard antifreeze, DEG is selected over MEG. Its 245°C boiling point prevents vapor lock and fluid loss in high-temperature environments, while maintaining a manageable viscosity profile [3].

Low-Volatility Plasticizers and Solvents

DEG is utilized in the production of plasticizers for PVC and as a solvent in printing inks and adhesives. Its lower volatility compared to MEG ensures long-term retention in the final product, while its lower viscosity compared to TEG allows for easier blending and application[4].

Physical Description

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Other Solid; Liquid; Pellets or Large Crystals; NKRA
Very hygroscopic, colorless liquid; [Hawley]
ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Color/Form

Colorless syrupy liquid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

106.062994177 Da

Monoisotopic Mass

106.062994177 Da

Boiling Point

473 °F at 760 mmHg (NTP, 1992)
245.8 °C
245Â °C

Flash Point

290 °F (NTP, 1992)
124 °C
280 to 290 °F (open cup) /from table/
124Â °C c.c.

Heavy Atom Count

7

Taste

Sharply sweetish taste

Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.66 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1197 g/cu cm at 15 °C
Relative density (water = 1): 1.12

Odor

Practically odorless

Odor Threshold

Odor Threshold Low: 159.0 [ppm]
Odor threshold
Odor index: 3 at 20 °C

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

14 °F (NTP, 1992)
-10.4 °C
-6.5Â °C

UNII

61BR964293

Related CAS

31290-76-3
9002-90-8

Mechanism of Action

Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids.

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992)
0.0057 [mmHg]
VP: 1 mm Hg at 91.8 °C
5.7X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 2.7

Impurities

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL

Absorption Distribution and Excretion

Half-logarithmic plots of urinary 14C excretion rates versus time indicated zero-order elimination for the first 9 and 18 hr after oral doses of 5 and 10 mL of 14C-DEG/kg, respectively. 14C-DEG urinary elimination kinetics changed into first-order 6, 9, and 18 hr after oral doses of 1, 5, and 10 mL/kg, with a half-life of 3 hr. 2. ... The urinary concentrations of non-metabolized DEG and its metabolite, 2-hydroxyethoxyacetic acid (2-HEAA), determined by high-resolution nmr spectroscopy in the urine of rats doses with DEG were 61-68% and 16-31% dose, respectively. ... Oxidation of DEG ... in rats was accompanied by a change of urinary pH, reflecting metabolic acidosis.
Oral doses of 1 and 5 mL/kg (14)C-diethylene glycol (DEG) given to rats were rapidly and almost completely absorbed, the invasion constants being 2.95/ hr and 4.24/ hr ... (14)C-DEG was rapidly distributed from the blood into the organs and tissues in the order kidneys > brain > spleen > liver > muscle > fat, i.e. the same order as the blood flow. The relative volume of distribution, app. VD, was determined at 298 mL, indicating distribution over the whole body. After oral doses of 1, 5, and 10 mL (14)C-DEG/kg 64, 87, and 91% of (14)C activity in rat blood disappeared in 12-16 hr with a half-life of 3.4 hr and the remaining 9, 5, and 4% with half-lives of 39 hr, 45 hr, and 49 hr. A total of 73-96% of (14)C activity in blood was excreted with the urine and 0.7-2.2% with the feces. From the cumulative urinary excretion kinetics half-lives of 6 hr were determined for doses of 1 and 5 mL/kg and 10 hr for the dose of 10 mL/kg. After doses of 5 mL/kg and 10 mL/kg (14)C-DEG semi-logarithmic plots of elimination rate versus time were constant for 5 and 9 hr, respectively, indicating that DEG accelerated its renal elimination by inducing osmotic diuresis. Thereafter urinary excretion followed first order kinetics with elimination half-lives of 3.6 hr. After oral doses of 5 ml/kg (14)C-DEG given to rats of 336 g body weight with an app. VD of 297 mL, the total clearance of (14)C activity was determined at 63 mL/hr, and the renal clearance of unmetabolized DEG was 66 mL/hr. The ratio of ClDEG to Cl (inulin) = 0.64 indicated that DEG and its metabolite 2-hydroxyethoxyacetate (2-HEAA) were reabsorbed from the tubuli into the blood capillaries.
In metabolism studies with the dog ... a large portion of the diethylene glycol administered was excreted in the urine unchanged.
... Diethylene glycol may be absorbed through the skin especially upon essentially continuous contact ... .
Like /ethylene glycol/, diethylene glycol is well absorbed in the GI tract, distributed throughout total body water and organs on the basis of blood flow ...

Metabolism Metabolites

Diethylene glycol is metabolized in the liver by two consecutive oxidized form of nicotinamide adenine dinucleotide-dependent reactions. First, diethylene glycol is metabolized by ADH to (2-hydroxyethoxy)acetaldehyde, which is then rapidly metabolized by aldehyde dehydrogenase to (2-hydroxyethoxy)acetate.
... /Diethylene glycol (DEG) is/ initially metabolized by /alcohol dehydrogenase/ and subsequently by /aldehyde dehydrogenase/. The ether linkage of DEG is not cleaved and no appreciable amounts of EG or EG metabolites are formed from DEG, although small amounts of /oxalic acid/ have occasionally been reported ...
... Based on studies in rats and dogs, unchanged diethylene glycol recovered in urine constitutes the majority of oral doses, with a single urinary metabolite, (2-hydroxyethoxy) acetic acid, accounting for most of the remainder .
Although the metabolism of diethylene glycol is not known, the presence of calcium oxalate crystals in the kidneys and urine of treated rats suggests that the metabolic pathway follows that of monoethylene glycerol, ie, to glycoaldehyde, which is further metabolized glycolate and then to oxalate, carbon dioxide, glycerine and serine.

Wikipedia

Diethylene glycol

Biological Half Life

14C-Diethylene glycol (DEG), administered orally to rats at 1, 5, and 10 ml/kg, gave elimination half-lives of 6, 6, and 10 hr, respectively, from urinary excretion data.
Oral doses of 1 and 5 mL/kg 14C-diethylene glycol (DEG) /were/ given to rats. ... Half-lives of 6 hr were determined for doses of 1 and 5 mL/kg and 10 hr for the dose of 10 mL/kg.

Use Classification

Fragrance Ingredients
Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Solvent

Methods of Manufacturing

The higher homologues of ethylene glycol are formed as byproducts during the synthesis of ethylene oxide and monoethylene glycol or are prepared directly by reacting monoethylene glycol with ethylene oxide. Di-, tri-, and possibly tetraethylene glycol can be purified by distillation.
... Produced commercially as a by-product of ethylene glycol production. It can be produced by reaction between ethylene glycol and ethylene oxide.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Construction
Furniture and Related Product Manufacturing
Petrochemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Plastics Product Manufacturing
Rubber Product Manufacturing
Fabricated Metal Product Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Transportation Equipment Manufacturing
Petroleum Refineries
Adhesive Manufacturing
Other (requires additional information)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Ethanol, 2,2'-oxybis-: ACTIVE
FDA regards it as hazardous for household use in concn of 10% or more.
DEG has been improperly used as a low-cost substitute for glycerin and propylene glycol in pharmaceutical preparations resulting in various lethal poisoning incidents in humans worldwide.

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1; Procedure: gas chromatography with flame ionization; Analyte: diethylene glycol; Matrix: air; Detection Limit: 16 ug/sample.
Method: 8430; Procedure: gas chromatography with detection by a fourier transform infrared spectrometer; Analyte: diethylene glycol; Matrix: water; Detection Limit: not provided.
HPLG METHOD FOR DETERMINATION OF FREE GLYCOLS IN FATTY ACID ESTERS. THE COLUMN USED WAS MUBONDAPAK (NH2) & THE MOBILE PHASE WAS 95:5 CHLOROFORM-METHANOL.
GLYCOLS OXIDIZED TO ALDEHYDES. THESE WERE MADE TO REACT WITH 3-METHYLBENZOTHIAZOL-2-ONE HCL TO GIVE GREEN CATIONIC CHROMOGENS WHICH ARE MEASURED SPECTROPHOTOMETRICALLY @ 630 NM.

Clinical Laboratory Methods

A PROCEDURE FOR DETERMINING GLYCOLS IN BIOLOGICAL SPECIMENS BY GAS CHROMATOGRAPHY IS PRESENTED.

Storage Conditions

... Store in tightly closed containers in a cool, well ventilated area away from oxidizing agents.
Temperature: Ambient

Interactions

... The relation between vitamin B6 and magnesium with metabolism of ethylene glycol ... /was examined and it was/ concluded that vitamin B6 has marked effect in accelerating its oxidation and that deficiency of /this/ vitamin is associated with inhibition of /ethylene glycol's/ oxidation to carbon dioxide. Magnesium has a different mechanism of action in providing greater degree of resistance to chronic toxicity of ethylene glycol, possibly by altering solvent characteristics of urine and thus preventing renal deposition of calcium oxalate.
Ethanol is frequently given as an antidote in ethylene glycol poisoning because the alcohol effectively competes for ADH, thereby blocking the metabolic activation of ethylene glycol. 4-Methylpyrazole, an ADH inhibitor, may be even more efficacious.
The combination of a lethal dose of ethylene glycol and pyrazole (as alcohol dehydrogenase inhibitor) produced 0% mortality in Wistar rats compared to 100% when only ethylene glycol was given. This expt suggests that ethylene glycol, per se, was not toxic, but the possible metabolic products were toxic.
Hypercalciuria and hyperoxaluria are important risk factors in the pathogenesis of kidney stones. Urinary glycolate has also been reported to be elevated in patients with renal stones. 1,25-Dihydroxyvitamin D3, the active metabolite of vitamin D, has been reported to induce hyperoxaluria after either oral or intravenous administration. 1-alpha-D(3), a synthetic derivative of vitamin D, together with ethylene glycol, has been reported to induce renal stones in experimental rats. We have examined the effect of 1-alpha-vitamin D(3) on urinary oxalate and glycolate excretion. Our results indicate that 1-alpha-D(3), together with ethylene glycol, caused a significant increase in urinary glycolate, without a parallel rise in urinary oxalate excretion, in ethylene glycol-fed rats. This increase in urinary glycolate was due to the synergistic effect of both drugs.
The cases of 2 otherwise healthy 16-yr-old girls who were treated with sodium bicarbonate and intravenous injections of ethyl alcohol (ethanol) after ingesting unknown quantities of ethylene glycol are described. It was noted that patient 2 was admitted twice for ethylene glycol poisoning in unrelated events. In patient 1, the Cmax of ethylene glycol in plasma was 14 mM/L. In patient 2, Cmax of ethylene glycol during the 2 admissions were 18 mM/L and 45 mM/L. In patient 1, a blood ethyl alcohol level of 130-140 mg/dL was reached in 3 hr and was maintained for 22 hr. During this period, ethylene glycol metabolism was effectively inhibited and 88% of eliminated ethylene glycol was accounted for in urine. During the admissions of patient 2, ethyl alcohol was presumed to effectively inhibit ethylene glycol metabolism. However, during the second admission, ethyl alcohol infusion was associated with respiratory arrest.

Stability Shelf Life

Low volatility

Dates

Last modified: 04-14-2024

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